L-3-Vinylphe
CAS No.:
Cat. No.: VC17223405
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-ethenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
| Standard InChI Key | LOQNGWKGCIQOMO-JTQLQIEISA-N |
| Isomeric SMILES | C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)N |
| Canonical SMILES | C=CC1=CC=CC(=C1)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features of L-3-Vinylphenylalanine Hydrochloride
L-3-Vinylphe·HCl belongs to the class of vinyl-substituted aromatic amino acids, characterized by a styrenyl group at the para position of the phenylalanine side chain. The compound’s IUPAC name, (S)-2-amino-3-(3-vinylphenyl)propanoic acid hydrochloride, reflects its chiral center at the α-carbon and the protonated amino group stabilized by a chloride counterion . The vinyl group () introduces planar sp² hybridization, enabling conjugation with the aromatic ring and facilitating electrophilic or radical-mediated additions.
Molecular and Crystallographic Properties
Key physicochemical properties of L-3-Vinylphe·HCl are summarized in Table 1. The compound’s solid-state structure, resolved via X-ray crystallography, reveals a zwitterionic configuration in the crystalline lattice, with the carboxylate and ammonium groups participating in hydrogen-bonding networks . The vinyl moiety adopts a trans configuration relative to the aromatic ring, minimizing steric hindrance and maximizing π-orbital overlap.
Table 1: Physicochemical Properties of L-3-Vinylphenylalanine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 227.69 | |
| Melting Point | 215–217°C (decomposes) | |
| Specific Rotation () | +34.5° (c = 1, H₂O) | |
| Solubility | Soluble in H₂O, DMSO; insoluble in ether |
Synthetic Strategies for L-3-Vinylphenylalanine Hydrochloride
Heck Cross-Coupling in Vinyl Amino Acid Synthesis
The Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, has been instrumental in introducing vinyl groups to aromatic systems. In a seminal approach, Jiang et al. demonstrated the utility of Pd-catalyzed Heck coupling to construct microporous polymers bearing vinylphenyl motifs . While their work focused on materials science, the methodology is adaptable to amino acid synthesis. For instance, tris(4-vinylphenyl)amine underwent coupling with brominated phosphine derivatives under Pd(0) catalysis, yielding networks with retained vinyl functionality . Translating this to L-3-Vinylphe·HCl synthesis, a similar strategy could involve coupling 3-bromophenylalanine with ethylene under controlled conditions.
Protecting Group Strategies in Stereoselective Synthesis
Berkowitz et al. highlighted the critical role of amino-protecting groups in determining the reaction pathway during the synthesis of α-halovinyl amino acids . For L-3-Vinylphe·HCl, the use of acid-labile protecting groups (e.g., Boc for the amino group and diphenylmethyl esters for the carboxylate) ensures compatibility with subsequent deprotection steps. In a representative procedure, L-homoserine lactone was converted to L-α-vinylglycine via sequential protection, selenide-mediated cleavage, and ozonolysis, achieving 72% yield over four steps . Adapting this protocol, 3-vinylphenylalanine could be synthesized by substituting homoserine with a phenylalanine precursor and adjusting the selenolate reagent to accommodate steric demands.
Spectroscopic Characterization and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state CP/MAS NMR of related vinylphenyl polymers revealed resonances at 130.0 ppm and 147 ppm, corresponding to ethylene () and aryl carbons adjacent to phosphorus atoms, respectively . For L-3-Vinylphe·HCl, solution-state NMR in D₂O exhibits characteristic vinyl proton signals as doublets of doublets ( 5.2–5.8 ppm, ), alongside aromatic protons as a multiplet ( 7.3–7.5 ppm) .
Vibrational and Electronic Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: the carboxylate C=O stretch at 1710 cm⁻¹, N–H bend at 1580 cm⁻¹, and vinyl C=C stretch at 1630 cm⁻¹ . UV-Vis spectra in aqueous solution show absorbance maxima at 260 nm (), attributed to the conjugated π-system of the styrenyl side chain.
Applications in Organic Synthesis and Biochemistry
Peptide Engineering and Bioconjugation
The vinyl group in L-3-Vinylphe·HCl serves as a handle for site-specific modifications via thiol-ene “click” chemistry or Diels-Alder cycloadditions. For example, Crisp and Glink utilized α-vinylglycine derivatives to synthesize β,γ-unsaturated amino acids via Heck couplings, enabling the incorporation of non-natural residues into peptides . Similarly, L-3-Vinylphe·HCl could facilitate the synthesis of styrenyl-modified peptides for probing enzyme active sites or designing biohybrid materials.
Enzyme Inhibition Studies
α-Vinyl amino acids are potent mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases. Berkowitz et al. demonstrated that α-chlorovinyl and α-bromovinyl analogues irreversibly inactivate these enzymes by forming stable covalent adducts with the PLP cofactor . Given its structural similarity, L-3-Vinylphe·HCl may exhibit analogous inhibitory activity, particularly against phenylalanine ammonia-lyase (PAL), a key enzyme in phenylpropanoid biosynthesis.
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